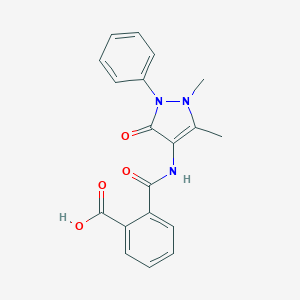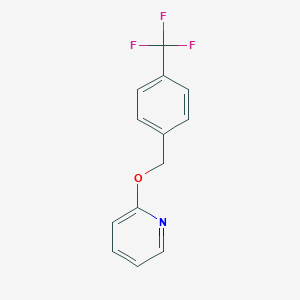![molecular formula C19H18Cl2N2O3S B275779 4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonamide group attached to a furyl ring substituted with dichlorophenyl and an aminoethyl chain. Its complex structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Furyl Ring: The initial step involves the synthesis of the furyl ring substituted with a dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Aminomethylation: The furyl ring is then subjected to aminomethylation using formaldehyde and a suitable amine to introduce the aminomethyl group.
Sulfonamide Formation: The final step involves the reaction of the aminomethylated furyl compound with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or the furyl ring to a tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, tetrahydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide: Similar structure but with a different substitution pattern on the phenyl ring.
4-[2-({[5-(2,6-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide: Another isomer with different chlorine positions on the phenyl ring.
Uniqueness
4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,5-dichlorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H18Cl2N2O3S |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
4-[2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18Cl2N2O3S/c20-14-3-7-18(21)17(11-14)19-8-4-15(26-19)12-23-10-9-13-1-5-16(6-2-13)27(22,24)25/h1-8,11,23H,9-10,12H2,(H2,22,24,25) |
InChI-Schlüssel |
ZKYQGFYWZZMQDI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)


![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)




![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)

